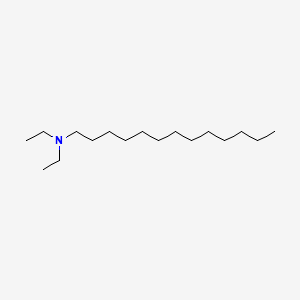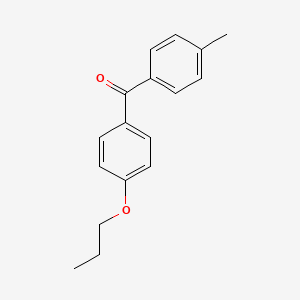
Methanone, (4-methylphenyl)(4-propoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-methylphenyl)(4-propoxyphenyl)- is an organic compound with the molecular formula C17H18O2. It is a derivative of benzophenone, characterized by the presence of a methyl group on one phenyl ring and a propoxy group on the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(4-propoxyphenyl)- typically involves the reaction of 4-methylbenzoyl chloride with 4-propoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity Methanone, (4-methylphenyl)(4-propoxyphenyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-methylphenyl)(4-propoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
Methanone, (4-methylphenyl)(4-propoxyphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methanone, (4-methylphenyl)(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the propoxy group.
4-Methylpropiophenone: Contains a methyl group on the phenyl ring but has a different substituent on the other ring.
Uniqueness
Methanone, (4-methylphenyl)(4-propoxyphenyl)- is unique due to the presence of both a methyl and a propoxy group on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
65580-98-5 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(4-methylphenyl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-3-12-19-16-10-8-15(9-11-16)17(18)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Clé InChI |
CVBSSEXRLYNVTL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


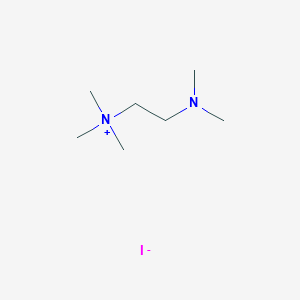
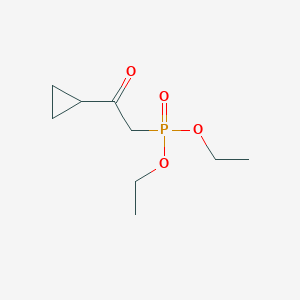
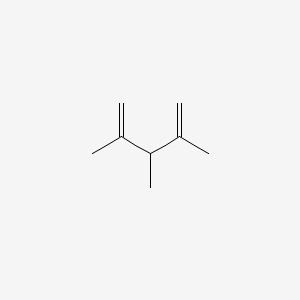
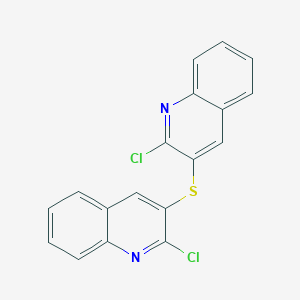

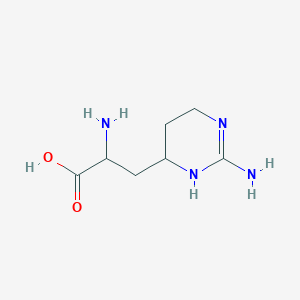

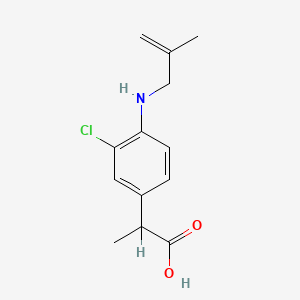
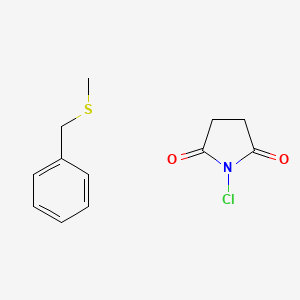
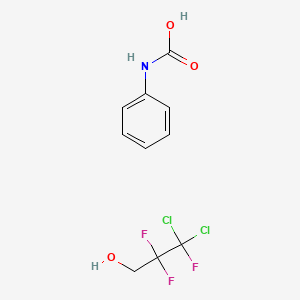
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
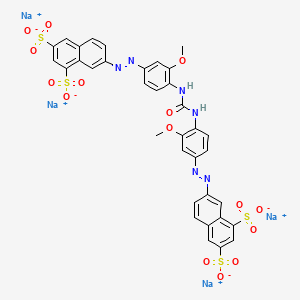
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
